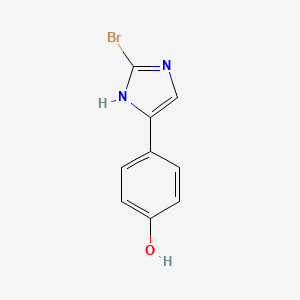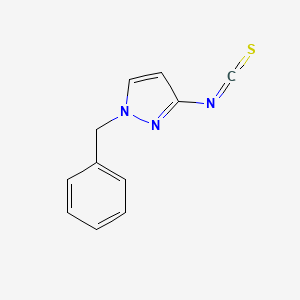
1-Benzyl-3-isothiocyanatopyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-isothiocyanatopyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the first position and an isothiocyanate group at the third position
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-isothiocyanatopyrazole can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the benzyl and isothiocyanate groups. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides. The isothiocyanate group is typically introduced by reacting the pyrazole derivative with thiophosgene or other isothiocyanate sources under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 1-Benzyl-3-isothiocyanatopyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or isothiocyanate positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Benzyl halides, thiophosgene, and nucleophiles like amines or alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
1-Benzyl-3-isothiocyanatopyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-Benzyl-3-isothiocyanatopyrazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell proliferation or the suppression of microbial growth .
相似化合物的比较
1-Benzyl-3-isothiocyanato-1H-pyrazole: Similar structure but with different substitution patterns.
1-Benzyl-3-isothiocyanato-4,5-dihydro-1H-pyrazole: A reduced form of the compound with different reactivity.
1-Benzyl-3-isothiocyanato-1,2,4-triazole: A triazole analog with distinct chemical properties.
Uniqueness: 1-Benzyl-3-isothiocyanatopyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H9N3S |
|---|---|
分子量 |
215.28 g/mol |
IUPAC 名称 |
1-benzyl-3-isothiocyanatopyrazole |
InChI |
InChI=1S/C11H9N3S/c15-9-12-11-6-7-14(13-11)8-10-4-2-1-3-5-10/h1-7H,8H2 |
InChI 键 |
XMDCCIKCGQCLSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


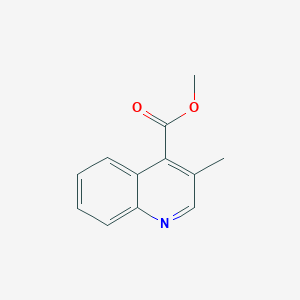
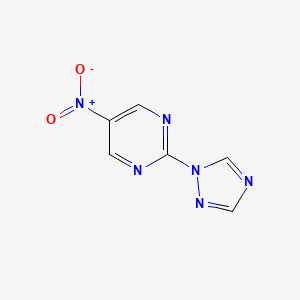
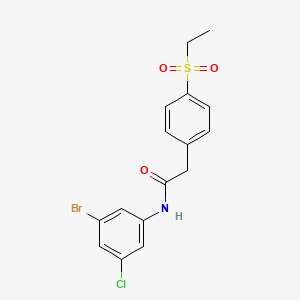
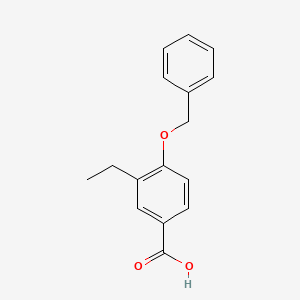
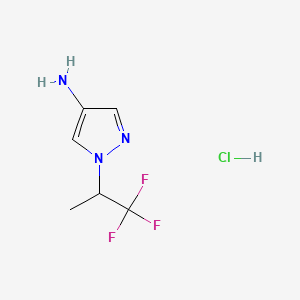
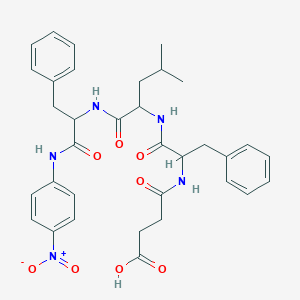
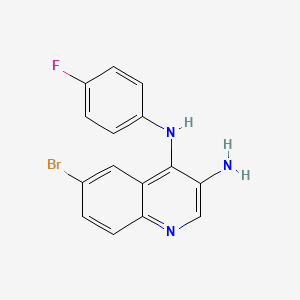
![3-[3-(4-Methylpiperazin-1-yl)propyl]aniline](/img/structure/B13890052.png)
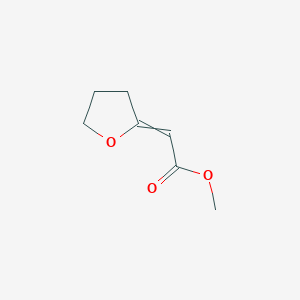
![Oxalic acid;1-oxaspiro[3.3]heptan-3-amine](/img/structure/B13890056.png)
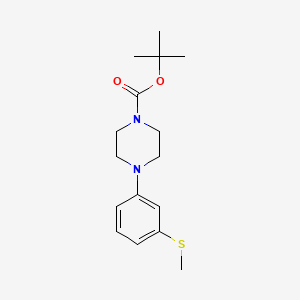
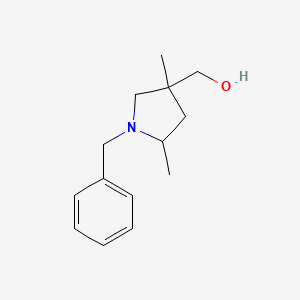
![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
